5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Overview
Description
5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a unique chemical with the empirical formula C7H5ClF3N and a molecular weight of 195.57 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine can be represented by the SMILES string FC(F)(F)c1ccc(CCl)cn1 . The InChI key for this compound is PRPAYPBERKUDKO-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of TFMP derivatives, including 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Synthesis and Structural Characterization
5-(Chloromethyl)-2-(trifluoromethyl)pyridine and its derivatives are key in various synthesis processes. One study investigated the interaction of a related compound, 5-trifluoromethyl-pyridine-2-thione, with iodine, contributing to the understanding of n–σ* complexes formation and hydrogen bonding in such compounds (Chernov'yants et al., 2011). Another important aspect is the synthesis and biological activity assessment of novel phosphonate derivatives containing pyridyl and 1,2,3-triazole rings, where 2-chloro-5-(chloromethyl)-pyridine served as a starting material (Chen & Shi, 2008).
Applications in Coordination Chemistry
The compound and its derivatives are also utilized in coordination chemistry. One study demonstrated the use of a related compound in synthesizing half-sandwich Rhodium(III) and Iridium(III) complexes. These complexes showed potential in transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).
Use in Creating Fluorescent and Magnetic Probes
Compounds with structural similarity to 5-(Chloromethyl)-2-(trifluoromethyl)pyridine have been synthesized for applications in creating dual fluorescent and magnetic probes. This involves the construction of pyridine molecules bearing radicals and dansyl fragments, showcasing the versatility of pyridine derivatives in sensor and probe technology (Ziessel & Stroh, 2003).
Pharmaceutical and Agrochemical Intermediates
These compounds serve as intermediates in the synthesis of various pharmaceutical and agrochemical products. For instance, a related compound, 5-amino-2-(trifluoromethyl)pyridine, is an intermediate in pharmaceutical synthesis, emphasizing the importance of such compounds in drug development and production (Tao et al., 2022).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . It is also noted that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPAYPBERKUDKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378727 | |
Record name | 5-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(trifluoromethyl)pyridine | |
CAS RN |
386715-33-9 | |
Record name | 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386715-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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